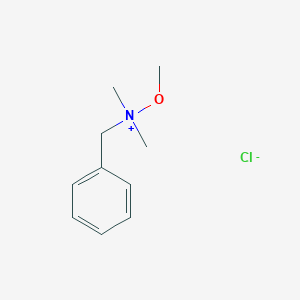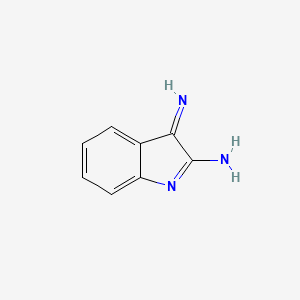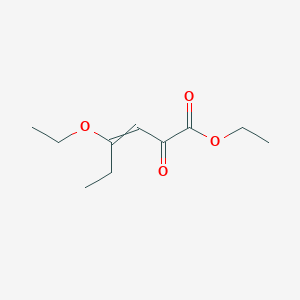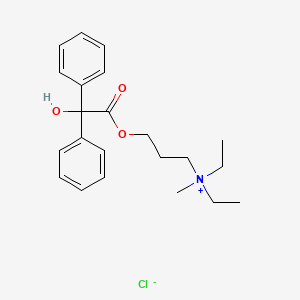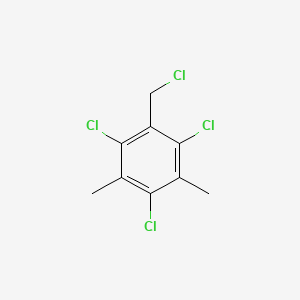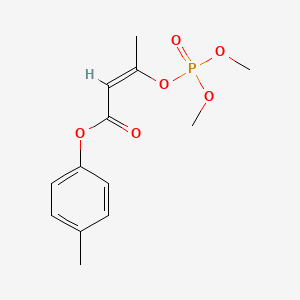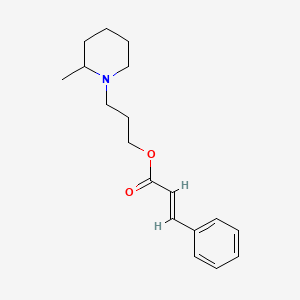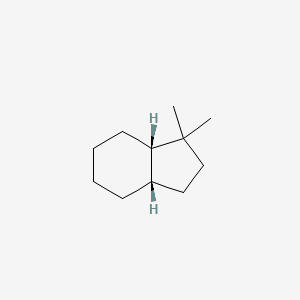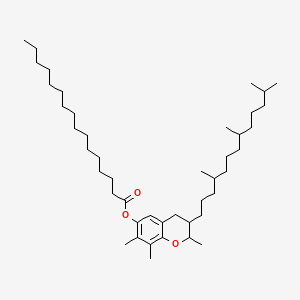![molecular formula C9H14ClNO B14508994 N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine CAS No. 62853-90-1](/img/structure/B14508994.png)
N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine: is a chemical compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine typically involves the reaction of 1-chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or an aqueous solution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine is used as a reagent in various organic synthesis reactions. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: Its reactivity allows it to form covalent bonds with specific amino acid residues in proteins, making it useful for probing protein function .
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development, particularly for targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science .
Mecanismo De Acción
The mechanism of action of N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine involves its ability to form covalent bonds with target molecules. The chlorine atom and the hydroxylamine group play crucial roles in its reactivity. The compound can interact with nucleophilic sites on proteins or other biological molecules, leading to the formation of stable adducts. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biochemical pathways .
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-: This compound shares a similar bicyclic structure but lacks the chlorine and hydroxylamine groups.
1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one: Similar in structure but does not contain the hydroxylamine group.
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-: Another bicyclic compound with different functional groups.
Uniqueness: N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine is unique due to the presence of both the chlorine atom and the hydroxylamine group. This combination imparts distinct reactivity and makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
62853-90-1 |
|---|---|
Fórmula molecular |
C9H14ClNO |
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
N-(1-chloro-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C9H14ClNO/c1-8(2)6-3-4-9(10,5-6)7(8)11-12/h6,12H,3-5H2,1-2H3 |
Clave InChI |
VAMOVJPUHZRHJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)(C1=NO)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
